molecular formula C20H24N2O2 B1614042 4'-Methoxy-2-(4-methylpiperazinomethyl) benzophenone CAS No. 898782-80-4

4'-Methoxy-2-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1614042
CAS No.: 898782-80-4
M. Wt: 324.4 g/mol
InChI Key: SWCLJAWBLUNBCT-UHFFFAOYSA-N
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Description

4’-Methoxy-2-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C20H24N2O2 and a molecular weight of 324.42 g/mol . It is known for its unique structure, which includes a methoxy group and a piperazinomethyl group attached to a benzophenone core. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4’-Methoxy-2-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 4-methoxybenzoyl chloride with 2-(4-methylpiperazinomethyl)phenyl magnesium bromide under controlled conditions . The reaction is carried out in an anhydrous solvent such as tetrahydrofuran, and the product is purified using column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4’-Methoxy-2-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the benzophenone core can be reduced to form a secondary alcohol.

    Substitution: The piperazinomethyl group can undergo nucleophilic substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4’-Methoxy-2-(4-methylpiperazinomethyl) benzophenone is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and receptor binding.

    Medicine: Research on its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Methoxy-2-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and piperazinomethyl groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4’-Methoxy-2-(4-methylpiperazinomethyl) benzophenone can be compared with similar compounds such as:

    4’-Methoxybenzophenone: Lacks the piperazinomethyl group, resulting in different chemical and biological properties.

    2-(4-methylpiperazinomethyl)benzophenone: Lacks the methoxy group, affecting its reactivity and applications.

The presence of both the methoxy and piperazinomethyl groups in 4’-Methoxy-2-(4-methylpiperazinomethyl) benzophenone makes it unique and versatile for various research applications.

Properties

IUPAC Name

(4-methoxyphenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-21-11-13-22(14-12-21)15-17-5-3-4-6-19(17)20(23)16-7-9-18(24-2)10-8-16/h3-10H,11-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCLJAWBLUNBCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643861
Record name (4-Methoxyphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-80-4
Record name Methanone, (4-methoxyphenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methoxyphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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